molecular formula C17H17ClN2O3S B14683647 Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester CAS No. 24237-56-7

Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester

Cat. No.: B14683647
CAS No.: 24237-56-7
M. Wt: 364.8 g/mol
InChI Key: BRBNFWSLQZPFQO-UHFFFAOYSA-N
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Description

Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a carboxylic acid group, and an ethyl ester moiety. The presence of a p-chlorobenzoyl group further enhances its chemical properties, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxylic acid group. The p-chlorobenzoyl group is then added through a Friedel-Crafts acylation reaction. Finally, the ethyl ester moiety is introduced via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods not only enhance the efficiency of the synthesis but also minimize the environmental impact by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-allyl-2-amino-, ethyl ester
  • Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-acetyl-6-amino-, ethyl ester

Uniqueness

Compared to similar compounds, Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-(p-chlorobenzoyl)-, ethyl ester stands out due to the presence of the p-chlorobenzoyl group. This group enhances its chemical reactivity and biological activity, making it a more potent and versatile compound for research and industrial applications.

Properties

CAS No.

24237-56-7

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 2-amino-6-(4-chlorobenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-2-23-17(22)14-12-7-8-20(9-13(12)24-15(14)19)16(21)10-3-5-11(18)6-4-10/h3-6H,2,7-9,19H2,1H3

InChI Key

BRBNFWSLQZPFQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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